molecular formula C15H22N4O2 B6114086 N-[(Z)-(3-methoxyphenyl)methylideneamino]-2-(4-methylpiperazin-1-yl)acetamide

N-[(Z)-(3-methoxyphenyl)methylideneamino]-2-(4-methylpiperazin-1-yl)acetamide

Cat. No.: B6114086
M. Wt: 290.36 g/mol
InChI Key: KRTTXZJLDJMTLB-WJDWOHSUSA-N
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Description

N-[(Z)-(3-methoxyphenyl)methylideneamino]-2-(4-methylpiperazin-1-yl)acetamide is a complex organic compound that features a methoxyphenyl group, a piperazine ring, and an acetamide moiety

Properties

IUPAC Name

N-[(Z)-(3-methoxyphenyl)methylideneamino]-2-(4-methylpiperazin-1-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N4O2/c1-18-6-8-19(9-7-18)12-15(20)17-16-11-13-4-3-5-14(10-13)21-2/h3-5,10-11H,6-9,12H2,1-2H3,(H,17,20)/b16-11-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRTTXZJLDJMTLB-WJDWOHSUSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)CC(=O)NN=CC2=CC(=CC=C2)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CCN(CC1)CC(=O)N/N=C\C2=CC(=CC=C2)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(Z)-(3-methoxyphenyl)methylideneamino]-2-(4-methylpiperazin-1-yl)acetamide typically involves the following steps:

    Formation of the Schiff Base: The initial step involves the condensation of 3-methoxybenzaldehyde with 4-methylpiperazine to form the Schiff base.

    Acylation: The Schiff base is then acylated using acetic anhydride to introduce the acetamide group.

The reaction conditions often include:

    Solvent: Tetrahydrofuran (THF) or dichloromethane (DCM)

    Catalyst: Acid catalysts such as hydrochloric acid (HCl) or sulfuric acid (H2SO4)

    Temperature: Typically carried out at room temperature or slightly elevated temperatures (25-40°C)

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[(Z)-(3-methoxyphenyl)methylideneamino]-2-(4-methylpiperazin-1-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The Schiff base can be reduced to form the corresponding amine.

    Substitution: The methoxy group can be substituted with other functional groups such as halogens or alkyl groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Halogenation reagents like bromine (Br2) or chlorine (Cl2) in the presence of a catalyst.

Major Products

    Oxidation: Formation of 3-hydroxyphenyl derivatives.

    Reduction: Formation of N-[(3-methoxyphenyl)methylamino]-2-(4-methylpiperazin-1-yl)acetamide.

    Substitution: Formation of halogenated or alkylated derivatives.

Scientific Research Applications

N-[(Z)-(3-methoxyphenyl)methylideneamino]-2-(4-methylpiperazin-1-yl)acetamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its structural similarity to known bioactive compounds.

    Biological Studies: Used in research to understand its interaction with biological targets such as enzymes and receptors.

    Industrial Applications: Employed in the synthesis of other complex organic molecules and as an intermediate in pharmaceutical manufacturing.

Mechanism of Action

The mechanism of action of N-[(Z)-(3-methoxyphenyl)methylideneamino]-2-(4-methylpiperazin-1-yl)acetamide involves its interaction with specific molecular targets. It may act as an enzyme inhibitor or receptor modulator, affecting various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Nintedanib: A related compound with similar structural features used as an anti-fibrotic agent.

    Imatinib: Another compound with a piperazine ring used as a tyrosine kinase inhibitor in cancer therapy.

Uniqueness

N-[(Z)-(3-methoxyphenyl)methylideneamino]-2-(4-methylpiperazin-1-yl)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its methoxyphenyl and piperazine moieties contribute to its potential as a versatile intermediate in organic synthesis and medicinal chemistry.

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